2,4,6-Trimethyl-1,3,5-triazinane trihydrate (CAS 58052-80-5), commonly known as acetaldehyde ammonia trimer, is a stable, crystalline hexahydrotriazine derivative. Functioning as a solid-state surrogate for both acetaldehyde and ammonia, it provides a highly controlled, stoichiometric source of these reactive species without the volatility of liquid acetaldehyde (boiling point 20 °C) or the corrosiveness of ammonia gas [1]. In procurement and material selection, this trihydrate form is prioritized for its dual utility: it acts as a high-capacity hydrogen sulfide (H2S) scavenger in the oil and gas sector and serves as a precise, reproducible building block for the synthesis of complex amines, heterocycles, and specialty polymers. Its stable hydration state ensures consistent gravimetric dosing, making it a highly reproducible choice for scale-up operations requiring strict quality control.
Attempting to substitute the pre-formed trihydrate with in-situ mixtures of acetaldehyde and aqueous ammonia frequently results in process failure due to the highly exothermic nature of the reaction and its extreme pH dependency [1]. At neutral or low pH, direct mixing heavily favors the formation of intractable aldol condensation polymers rather than the desired hexahydrotriazine ring[2]. Furthermore, substituting with the anhydrous form of 2,4,6-trimethyl-1,3,5-triazinane is commercially impractical; the anhydrous variant is thermodynamically unstable at room temperature and rapidly decomposes or polymerizes during shipping and storage [1]. Procuring the specific trihydrate form (CAS 58052-80-5) is the only reliable method to guarantee a bench-stable, >95% pure monomeric precursor that bypasses the unpredictable yields and thermal hazards of in-situ generation.
The trihydrate form of 2,4,6-trimethyl-1,3,5-triazinane exhibits a stable melting point of 95-97 °C and remains structurally intact during extended storage at 2-8 °C . In stark contrast, the anhydrous form is highly unstable, undergoing rapid decomposition and spontaneous polymerization at ambient temperatures, rendering it unsuitable for bulk procurement [1]. The hydration sphere is critical for stabilizing the hexahydrotriazine ring against premature ring-opening.
| Evidence Dimension | Storage stability and physical state at standard conditions |
| Target Compound Data | Trihydrate: Stable crystalline powder, mp 95-97 °C, shelf-stable at 2-8 °C. |
| Comparator Or Baseline | Anhydrous 2,4,6-trimethyl-1,3,5-triazinane: Unstable, prone to immediate polymerization at 25 °C. |
| Quantified Difference | The trihydrate provides months of shelf life versus the near-immediate degradation of the anhydrous baseline. |
| Conditions | Standard atmospheric storage and shipping conditions. |
Buyers must specify the trihydrate form to ensure the material survives transit and storage without degrading into unusable polymeric waste.
Hexahydrotriazines, including the acetaldehyde ammonia trimer, are highly efficient, irreversible hydrogen sulfide (H2S) scavengers. During the scavenging process, the triazine ring reacts with H2S to form stable dithiazines, achieving an effective stoichiometric scavenging ratio of up to 2 moles of H2S per mole of triazine [1]. Baseline primary amines (e.g., monoethanolamine) typically operate at a 1:1 or lower molar ratio and form reversible salts[2].
| Evidence Dimension | Molar H2S scavenging capacity |
| Target Compound Data | Hexahydrotriazine core: Scavenges ~2 moles of H2S per mole of compound via irreversible dithiazine formation. |
| Comparator Or Baseline | Primary amines (MEA): Scavenges ≤1 mole of H2S per mole via reversible acid-base reaction. |
| Quantified Difference | The triazine structure offers up to a 2x increase in molar scavenging capacity with irreversible sulfur capture. |
| Conditions | Sour gas treatment in pipeline and wellhead contactors. |
Higher stoichiometric efficiency translates directly to lower chemical injection volumes and reduced logistics costs for oilfield procurement.
When synthesizing complex amines via hydrogenation or constructing heterocycles like 1,2-dihydro-1,3-dimethyl-3H-naphth[1.2-e]-m-oxazine, the pre-formed trihydrate acts as a precise 1-aminoethanol equivalent . Using in-situ generated mixtures of acetaldehyde and ammonia results in highly variable yields due to competing aldol condensation pathways triggered by pH fluctuations[1]. The trihydrate bypasses the exothermic formation step, providing a >95% pure monomeric source that ensures batch-to-batch consistency.
| Evidence Dimension | Precursor purity and reaction control |
| Target Compound Data | Pre-formed Trihydrate: >95% pure, controlled release of reactive intermediates. |
| Comparator Or Baseline | In-situ mixing: Yields complex mixtures of trimer, unreacted monomers, and aldol polymers. |
| Quantified Difference | Eliminates the primary source of batch failure (aldol polymerization) present in the baseline in-situ method. |
| Conditions | Standard organic synthesis and catalytic hydrogenation workflows. |
Procuring the isolated trihydrate eliminates costly batch failures and purification bottlenecks associated with uncontrolled in-situ reactions.
Driven by its high stoichiometric capacity and ability to form stable dithiazines, this compound is a highly effective active ingredient for formulated hydrogen sulfide scavengers used in sour gas pipelines and wellheads. It outperforms simple amines by permanently sequestering sulfur, preventing downstream release [1].
Because it provides a stable, gravimetrically precise source of 1-aminoethanol equivalents, the trihydrate is a reliable starting material for the industrial synthesis of specialized aliphatic amines. It prevents the reactor fouling associated with the aldol condensation of free acetaldehyde .
In fine chemical and pharmaceutical intermediate synthesis, the compound is utilized to condense with naphthols (e.g., 2-naphthol) to form complex oxazines. The use of the pre-formed trihydrate guarantees the exact stoichiometry required to achieve high yields in these multi-component ring-forming reactions .
Irritant